molecular formula C30H39O4P B1384742 Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate CAS No. 2190501-29-0

Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate

Cat. No. B1384742
M. Wt: 494.6 g/mol
InChI Key: XYUZTEZXEXIDQO-UHFFFAOYSA-N
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Description

“Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate” is a chemical compound with the molecular formula C30H39O4P . It is also known by its IUPAC name "Phosphoric acid, bis [2,4-bis (1-methylethyl)phenyl] phenyl ester" .


Molecular Structure Analysis

The molecular structure of “Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate” consists of two 2,4-di(propan-2-yl)phenyl groups and one phenyl group attached to a central phosphorus atom . The average mass of the molecule is 494.602 Da and the monoisotopic mass is 494.258606 Da .

properties

IUPAC Name

bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O4P/c1-20(2)24-14-16-29(27(18-24)22(5)6)33-35(31,32-26-12-10-9-11-13-26)34-30-17-15-25(21(3)4)19-28(30)23(7)8/h9-23H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUZTEZXEXIDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017825
Record name bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate

CAS RN

2190501-29-0
Record name bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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